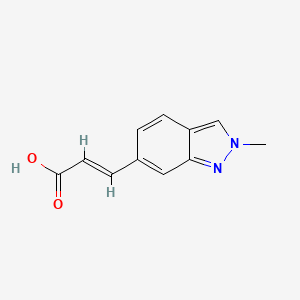

(2E)-3-(2-Methyl-2H-indazol-6-yl)acrylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

(E)-3-(2-methylindazol-6-yl)prop-2-enoic acid |

InChI |

InChI=1S/C11H10N2O2/c1-13-7-9-4-2-8(3-5-11(14)15)6-10(9)12-13/h2-7H,1H3,(H,14,15)/b5-3+ |

InChI Key |

BLROQGIFGQCVBK-HWKANZROSA-N |

Isomeric SMILES |

CN1C=C2C=CC(=CC2=N1)/C=C/C(=O)O |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (2E)-3-(2-Methyl-2H-indazol-6-yl)acrylic acid generally involves the following key steps:

- Construction or availability of the 2-methyl-2H-indazole core.

- Introduction of the acrylic acid side chain at the 6-position of the indazole ring.

- Control of the (2E) stereochemistry in the acrylic acid moiety.

Synthetic Routes

Knoevenagel Condensation Approach

A common approach to prepare acrylic acid derivatives involves Knoevenagel condensation between an aldehyde-functionalized indazole derivative and malonic acid or its equivalents. For this compound, the synthetic route can be summarized as:

- Starting Material Preparation : Synthesis or procurement of 2-methyl-2H-indazole substituted with an aldehyde group at the 6-position.

- Condensation Reaction : The aldehyde reacts with malonic acid or malonate esters under basic conditions (e.g., piperidine or pyridine catalysts) to form the acrylic acid side chain with (E)-configuration.

- Purification : The product is purified by recrystallization or chromatography.

This method is widely used for preparing acrylic acid derivatives due to its simplicity and stereoselectivity favoring the (E)-isomer.

Visible-Light-Induced Decarboxylative Coupling

Recent advances have introduced visible-light-driven synthetic methods for functionalized indazole derivatives, which may be adapted for the preparation of acrylic acid derivatives:

- A self-catalyzed energy transfer process between 2H-indazoles and α-keto acids under visible light irradiation (420–425 nm) in a solvent mixture of acetonitrile and hexafluoroisopropanol (HFIP) has been reported.

- This method avoids the use of photosensitizers, metal catalysts, or strong oxidants, offering mild reaction conditions and operational simplicity.

- The reaction proceeds via radical intermediates formed by decarboxylation of α-keto acids, which then couple at the C-3 position of the indazole ring.

- Although this method has been demonstrated primarily for 3-acyl-2H-indazoles, it provides a promising platform for synthesizing acrylic acid derivatives by selecting appropriate α-keto acid precursors.

General Procedure Summary :

| Step | Conditions/Details |

|---|---|

| Reactants | 2H-indazole derivative (0.2 mmol), α-keto acid (1.0 mmol, 5 equiv.) |

| Solvent | Degassed MeCN (3 mL) and HFIP (1 mL) |

| Atmosphere | Nitrogen, Schlenk flask evacuated and purged |

| Light Source | 420–425 nm LED irradiation |

| Reaction Time | 10–20 hours |

| Workup | Concentration and flash chromatography (PE/EA eluent) |

This method yields functionalized indazole derivatives in moderate to good yields (up to 71% reported for related compounds).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Knoevenagel Condensation | Simple, stereoselective for (E)-isomer, widely used | Requires aldehyde precursor, may need strong base |

| Visible-Light Decarboxylative Coupling | Mild conditions, no metal catalyst, broad substrate scope | Requires specialized light source, longer reaction time |

Research Findings and Optimization Data

Optimization of Visible-Light-Induced Synthesis (Representative Data)

| Entry | Solvent System | Light Source (nm) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | MeCN | 380–385 | 10 | 43 | Initial trial |

| 2 | 1,4-Dioxane | 380–385 | 10 | Lower | Less effective solvent |

| 3 | MeCN + HFIP (3:1) | 420–425 | 10 | 71 | Highest yield, HFIP stabilizes radicals |

| 4 | MeCN + HFIP (3:1) | 420–425 | 16 | 71 | No yield improvement beyond 10 h |

The addition of hexafluoroisopropanol (HFIP) as a co-solvent significantly improved the yield, likely due to its radical stabilizing effect. The optimal reaction time was found to be 10 hours, with no further improvement upon extension.

Mechanistic Insights

- The reaction proceeds via a radical mechanism initiated by visible light excitation.

- α-Keto acids undergo decarboxylation to generate acyl radicals.

- These radicals attack the indazole ring at the C-3 position, forming a radical intermediate.

- Subsequent hydrogen atom transfer leads to the formation of the final product.

- The process is self-catalyzed, requiring no external photocatalyst.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Knoevenagel Condensation | 6-formyl-2-methylindazole + malonic acid, base | Moderate to high | Classical method, stereoselective (E) |

| Visible-Light-Induced Decarboxylative Coupling | 2H-indazole + α-keto acid, MeCN/HFIP, 420–425 nm light | Up to 71% | Mild, metal-free, radical mechanism |

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Methyl-2H-indazol-6-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Research

The compound has shown potential in anticancer research, particularly as an inhibitor of specific cancer pathways. For instance, related compounds with similar structures have been evaluated for their efficacy against mutant KRAS proteins, which are implicated in tumor metastasis. These studies suggest that modifications to the indazole moiety can enhance binding affinity and selectivity towards target proteins involved in cancer progression .

1.2 Drug Development

The structural characteristics of (2E)-3-(2-Methyl-2H-indazol-6-yl)acrylic acid allow it to be utilized as a scaffold for developing new drug candidates. Its ability to undergo further functionalization makes it a versatile building block in synthesizing more complex molecules aimed at improving bioavailability and therapeutic efficacy .

Cosmetic Industry Applications

2.1 Skin Care Formulations

This compound is also being explored for its potential use in cosmetic formulations, particularly in skin care products. Its properties may contribute to the stability and effectiveness of topical applications. The incorporation of such compounds into formulations can enhance skin penetration and improve the overall sensory experience of the product .

2.2 Polymer Applications

In cosmetics, polymers derived from or containing this compound can serve multiple functions such as film formers, emulsifiers, and rheology modifiers. These polymers help in stabilizing formulations and providing desirable textures, making them appealing to consumers .

Data Tables

Here are some summarized data points regarding the applications of this compound:

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of derivatives related to this compound, focusing on their inhibitory effects on cell proliferation in various cancer cell lines. Results indicated significant reductions in cell viability, suggesting that modifications to the indazole structure could yield promising anticancer agents .

Case Study 2: Cosmetic Formulation Development

In a recent formulation study, this compound was incorporated into a moisturizing cream aimed at improving skin hydration levels. Clinical trials demonstrated enhanced moisture retention compared to control formulations, highlighting its potential role in cosmetic applications .

Mechanism of Action

The mechanism by which (2E)-3-(2-Methyl-2H-indazol-6-yl)acrylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The indazole ring can bind to active sites, influencing the activity of the target molecule. Pathways involved may include signal transduction or metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-(6-Methyl-1H-indol-3-yl)acetic Acid

A closely related compound, 2-(6-Methyl-1H-indol-3-yl)acetic acid (CAS: 52531-20-1), shares similarities in aromatic heterocyclic systems but differs in key structural and functional features. Below is a detailed comparison:

Key Differences and Implications:

Acid Functionality : The conjugated double bond in the acrylic acid group enhances electrophilicity, making the target compound more reactive in nucleophilic additions or polymerizations. In contrast, the acetic acid derivative lacks this conjugation, favoring simpler acid-base reactivity.

Analytical Techniques for Structural Elucidation

Both compounds require advanced spectroscopic methods for characterization. For example:

- NMR and UV Spectroscopy : Used to confirm the structure of indole derivatives (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) by analyzing proton environments and conjugation patterns . Similar techniques would apply to the target compound, with indazole-specific shifts expected in ¹H-NMR (e.g., deshielded protons adjacent to nitrogen atoms).

Biological Activity

Introduction

The compound (2E)-3-(2-Methyl-2H-indazol-6-yl)acrylic acid is an organic molecule that combines an acrylic acid moiety with a substituted indazole ring. This unique structure suggests a potential for diverse biological interactions, making it a subject of interest in medicinal chemistry and pharmacology. Its molecular formula allows for both hydrophilic and lipophilic properties, which may enhance its biological activity.

The compound's reactivity is primarily due to the double bond in the acrylic acid portion, allowing it to undergo various biochemical reactions. This reactivity is influenced by specific enzymes within biological systems, which can also affect the compound's metabolic pathways.

Biological Activities

Preliminary studies and computer-aided predictions indicate that this compound may exhibit several biological activities:

- Anticancer Properties : Indazole derivatives, including this compound, have shown potential in inhibiting cancer cell proliferation. Research indicates that they can interfere with various cellular pathways involved in tumor growth and metastasis.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation. This is particularly relevant in diseases such as rheumatoid arthritis and inflammatory bowel disease.

- Antimicrobial Activity : The structural characteristics of this compound suggest it could interact with microbial targets, potentially leading to antibacterial effects.

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methylindazole | Indazole core | Antimicrobial properties |

| 1H-Indole | Aromatic ring | Antidepressant effects |

| 4-Aminoindazole | Amino substitution | Anticancer activity |

| 3-(4-Fluorophenyl)acrylic acid | Fluorinated aromatic ring | Enhanced anticancer properties |

| Indole-3-acetic acid | Plant growth regulator | Hormonal activity in plants |

The uniqueness of this compound lies in its specific combination of functional groups, which may enhance its ability to modulate various biological pathways compared to other similar compounds.

Case Studies and Research Findings

Research has highlighted several case studies focusing on the biological activity of indazole derivatives:

- Anticancer Studies : In vitro studies have shown that indazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). For instance, a study reported IC50 values for related compounds around 1.9 µg/mL for HCT116 cells, indicating significant anticancer potential compared to standard chemotherapeutics like doxorubicin .

- Anti-inflammatory Mechanisms : Research has demonstrated that indole derivatives can activate aryl hydrocarbon receptor (AhR) pathways, leading to enhanced anti-inflammatory responses in models of colitis and other inflammatory diseases .

- Antimicrobial Effects : Preliminary assays have indicated that certain indazole derivatives exhibit antimicrobial properties against various bacterial strains, suggesting potential therapeutic applications in treating infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2E)-3-(2-Methyl-2H-indazol-6-yl)acrylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A widely used approach involves condensation reactions between 2-methyl-2H-indazole-6-carbaldehyde and acrylic acid derivatives. For example, refluxing 3-formyl-indole derivatives with acetic acid and sodium acetate under microwave irradiation (700W, 3–5 minutes) can achieve yields >70% . Solvent choice (e.g., acetic acid vs. DMF) and catalyst (triethylamine) significantly impact reaction efficiency. Recrystallization from DMF/acetic acid mixtures is recommended for purification .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement to confirm stereochemistry and crystal packing .

- Thermal analysis : Melting points (e.g., 155–158°C for structurally similar (2E)-3-(3-furyl)acrylic acid) should align with literature values; deviations suggest impurities .

- Spectroscopy : FTIR for carboxylic acid (C=O stretch ~1700 cm⁻¹) and indazole (N-H stretch) groups. HPLC with UV detection (λ = 254 nm) quantifies purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Although GHS classification data is unavailable, adopt standard precautions:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent contact .

- Ventilation : Use fume hoods during synthesis due to acetic acid fumes .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in the synthesis of this compound?

- Methodological Answer :

- Temperature control : Lower temperatures (e.g., 4°C) favor (E)-isomer stability by reducing thermal isomerization .

- Catalytic additives : Triethylamine (0.5 mmol) in acetic anhydride improves regioselectivity by deprotonating intermediates .

- Computational modeling : Use density functional theory (DFT) to predict transition-state energies and optimize solvent-catalyst interactions .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, solubility)?

- Methodological Answer :

- Purity verification : Re-measure properties using DSC for melting points and compare with literature (e.g., 173.5°C for (E)-3-(4-methoxyphenyl)acrylic acid) .

- Solvent effects : Test solubility in polar (water, ethanol) vs. non-polar (hexane) solvents; discrepancies may arise from polymorphic forms .

- Inter-lab validation : Share samples with collaborators for cross-validation using standardized protocols .

Q. What computational tools are suitable for predicting the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2), leveraging indazole’s known anti-inflammatory motifs .

- QSAR modeling : Train models on indazole derivatives with reported IC₅₀ values to predict cytotoxicity or antimicrobial activity .

- ADMET prediction : SwissADME assesses pharmacokinetic properties (e.g., logP = 1.37 for similar acrylic acids) to prioritize analogs .

Q. How can biotechnological processes be integrated for sustainable production of this compound?

- Methodological Answer :

- Fermentation optimization : Model microbial pathways (e.g., E. coli expressing phenylalanine ammonia-lyase) to convert lignin-derived cinnamic acid into acrylic acid derivatives .

- Real-time control : Apply model predictive control (MPC) algorithms to maintain pH (6.5–7.5) and dissolved oxygen levels in bioreactors .

- Downstream processing : Use membrane filtration to isolate the product from fermentation broth, achieving >90% recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.